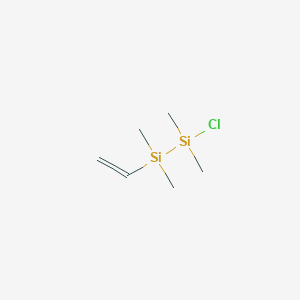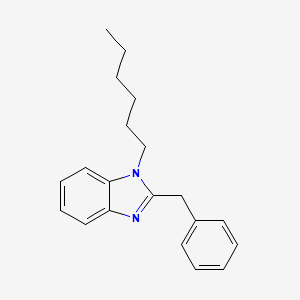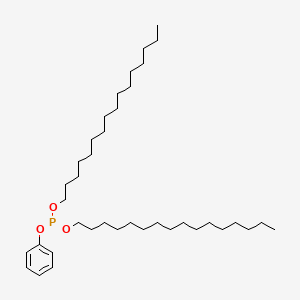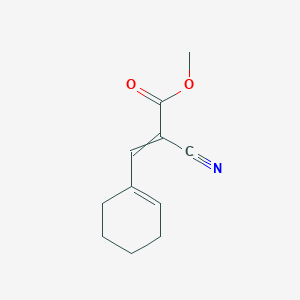![molecular formula C21H27NO4S B14330805 2-[(4-Octylphenyl)sulfamoyl]benzoic acid CAS No. 98644-87-2](/img/structure/B14330805.png)
2-[(4-Octylphenyl)sulfamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Octylphenyl)sulfamoyl]benzoic acid is a sulfonamide derivative of benzoic acid. It is known for its unique chemical structure, which includes a benzoic acid moiety linked to an octylphenyl group through a sulfonamide linkage. This compound is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Octylphenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted benzoic acids. These products can be further utilized in various chemical syntheses and applications .
Scientific Research Applications
2-[(4-Octylphenyl)sulfamoyl]benzoic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(4-Octylphenyl)sulfamoyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the octylphenyl group can interact with hydrophobic regions of proteins, enhancing the binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Sulfamoylbenzoic acid: A sulfonamide derivative of benzoic acid with similar chemical properties but lacking the octylphenyl group.
Benzoic acid 4-sulfamide: Another sulfonamide derivative with a simpler structure compared to 2-[(4-Octylphenyl)sulfamoyl]benzoic acid.
Uniqueness
This compound is unique due to the presence of the octylphenyl group, which imparts distinct hydrophobic properties and enhances its interaction with biological molecules. This makes it particularly useful in applications requiring specific binding and inhibition properties .
Properties
CAS No. |
98644-87-2 |
|---|---|
Molecular Formula |
C21H27NO4S |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
2-[(4-octylphenyl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C21H27NO4S/c1-2-3-4-5-6-7-10-17-13-15-18(16-14-17)22-27(25,26)20-12-9-8-11-19(20)21(23)24/h8-9,11-16,22H,2-7,10H2,1H3,(H,23,24) |
InChI Key |
MYRXBCQHZVSYSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


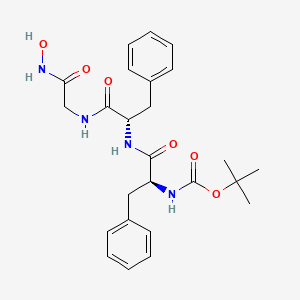
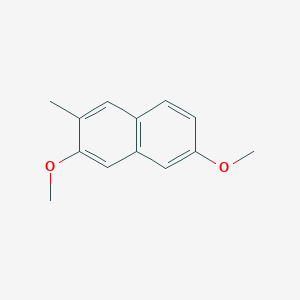
![1-{[(Triphenylstannyl)sulfanyl]carbonyl}piperidine](/img/structure/B14330743.png)
![Butanamide, 2-[[(1,1-dimethylethyl)amino]oxy]-3,3-dimethyl-N-phenyl-](/img/structure/B14330745.png)
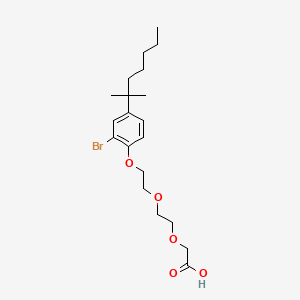
![2-[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl]naphthalene](/img/structure/B14330752.png)
